5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS No.: 1105216-94-1
Cat. No.: VC4170090
Molecular Formula: C26H27N5O3S
Molecular Weight: 489.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105216-94-1 |
|---|---|
| Molecular Formula | C26H27N5O3S |
| Molecular Weight | 489.59 |
| IUPAC Name | 2-phenyl-5-propan-2-yl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
| Standard InChI | InChI=1S/C26H27N5O3S/c1-18(2)30-16-21(24-22(17-30)26(34)31(27-24)19-7-4-3-5-8-19)25(33)29-12-10-28(11-13-29)23(32)15-20-9-6-14-35-20/h3-9,14,16-18H,10-13,15H2,1-2H3 |
| Standard InChI Key | XGYVREGJGMJCQU-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound has the molecular formula C₂₆H₂₇N₅O₃S and a molecular weight of 489.59 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-Phenyl-5-propan-2-yl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
| SMILES | CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 |
| InChIKey | XGYVREGJGMJCQU-UHFFFAOYSA-N |
| PubChem CID | 44054960 |
Structural Components
-
Pyrazolo[4,3-c]pyridine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to π-π stacking and hydrogen-bonding interactions .
-
Isopropyl group: Enhances lipophilicity, potentially improving membrane permeability.
-
Piperazine-thiophene-acetyl side chain: The piperazine ring offers conformational flexibility, while the thiophene moiety introduces electron-rich aromaticity for target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous pyrazolo-pyridine derivatives :
-
Core formation: Condensation of 3-oxo-3-phenylpropanoate with 4-phenyl-1H-pyrazol-5-amine to yield the pyrazolo[4,3-c]pyridine scaffold.
-
Piperazine introduction: Amidation of the pyrazolo-pyridine carboxylic acid intermediate with a pre-synthesized piperazine-thiophene-acetyl amine.
-
Functionalization: Suzuki coupling or nucleophilic substitution to install the isopropyl and phenyl groups.
Biological Data and Hypothetical Targets
In Vitro Activity (Projected)
| Assay | Result (Hypothetical) |
|---|---|
| M. tuberculosis MIC | 0.05–0.2 μg/mL |
| Cancer cell IC₅₀ | 10–50 nM (HCT116, MCF7) |
| hERG inhibition | IC₅₀ > 10 μM (Low risk) |
Pharmacokinetic Properties
| Parameter | Value (Estimated) |
|---|---|
| LogP | 3.2 (Moderate lipophilicity) |
| Solubility | 15 μM in PBS (pH 7.4) |
| Plasma protein binding | 92% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume